molecular formula C11H16N4O4 B13804266 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B13804266
M. Wt: 268.27 g/mol
InChI Key: WNYYPNLLUQTOJU-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring a [1,2,4]triazolo[1,5-a]pyrazine core with a tert-butoxycarbonyl (Boc) protecting group at position 7 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₆N₄O₄, with a calculated molecular weight of 268.27 g/mol (based on ). The Boc group enhances solubility during synthetic processes, while the carboxylic acid enables further functionalization, such as salt formation or conjugation .

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-8(13-15)9(16)17/h4-6H2,1-3H3,(H,16,17)

InChI Key

WNYYPNLLUQTOJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C(=O)O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates a tandem reaction leading to the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related derivatives, focusing on core heterocycles, substituent positions, and pharmacological relevance.

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound (User’s) [1,2,4]triazolo[1,5-a]pyrazine 7-Boc, 2-carboxylic acid C₁₁H₁₆N₄O₄ 268.27 1053656-19-1
Sitagliptin Intermediate () [1,2,4]triazolo[4,3-a]pyrazine 7-acyl, 3-CF₃ C₁₆H₁₇F₆N₅O₃ 465.33 N/A
MmB-38 () [1,2,4]triazolo[4,3-a]pyrazine 7-methoxynaphthyl, 3-CF₃ C₁₈H₁₆F₃N₅O 375.35 N/A
7-Boc-imidazo[1,5-a]pyrazine-3-carboxylic acid () imidazo[1,5-a]pyrazine 7-Boc, 3-carboxylic acid C₁₂H₁₇N₃O₄ 267.28 1432058-58-6

Key Observations

Core Heterocycle Differences :

  • The triazolo[1,5-a]pyrazine core (user’s compound) contains three nitrogen atoms, whereas imidazo[1,5-a]pyrazine () has two. This distinction impacts electronic properties and hydrogen-bonding capabilities, influencing reactivity and target interactions .
  • Triazolo[4,3-a]pyrazine derivatives (e.g., Sitagliptin intermediates) exhibit different ring fusion positions (4,3-a vs. 1,5-a), altering steric and electronic environments .

Substituent Effects: The Boc group at position 7 improves solubility and stability during synthesis, a common strategy in medicinal chemistry . Carboxylic acid at position 2 (user’s compound) vs. For example, position 2 may favor salt formation with amines, enhancing bioavailability . Trifluoromethyl (CF₃) groups in Sitagliptin derivatives () enhance metabolic stability and binding affinity to dipeptidyl peptidase-4 (DPP-4), a target for diabetes therapeutics .

Synthetic Utility :

  • The user’s compound shares synthetic pathways with Boc-protected intermediates, such as condensation reactions with acylating agents (). However, the triazolo[1,5-a] core requires specialized cyclization steps compared to imidazo derivatives .

Pharmacological and Industrial Relevance

  • Sitagliptin Analogs : Triazolo[4,3-a]pyrazine derivatives like Sitagliptin () are clinically approved DPP-4 inhibitors. The user’s compound, with a distinct core, could explore alternative targets or improved pharmacokinetics .
  • MmB-38 () : This derivative demonstrates the impact of aryl substituents (e.g., methoxynaphthyl) on receptor binding, suggesting that the user’s compound’s Boc and carboxylic acid groups may be optimized for similar applications .

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